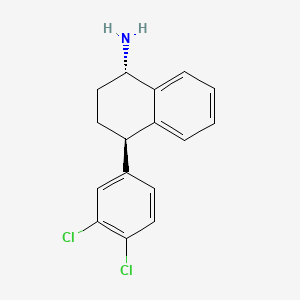
(1s,4r)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1s,4r)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine is a chemical compound with the molecular formula C16H16Cl2N. It is known for its structural complexity and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalenamine core with two chlorine atoms attached to the phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4r)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine typically involves multi-step organic reactions. One common method includes the reduction of a precursor compound, such as a ketone or an imine, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where a suitable catalyst like palladium on carbon (Pd/C) is used to facilitate the reduction under high-pressure hydrogen gas. This method is advantageous for large-scale production due to its efficiency and scalability.
化学反应分析
Types of Reactions
(1s,4r)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding naphthalenone derivatives.
Reduction: Further reduction can be achieved using strong reducing agents, resulting in the formation of fully saturated amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions include naphthalenone derivatives, fully saturated amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
(1s,4r)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of (1s,4r)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
相似化合物的比较
Similar Compounds
- (1s,4r)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine
- (1s,4r)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine
Uniqueness
Compared to similar compounds, (1s,4r)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine is unique due to its specific stereochemistry and the presence of two chlorine atoms on the phenyl ring
属性
CAS 编号 |
675126-06-4 |
|---|---|
分子式 |
C16H15Cl2N |
分子量 |
292.2 g/mol |
IUPAC 名称 |
(1S,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16+/m1/s1 |
InChI 键 |
SRPXSILJHWNFMK-BZNIZROVSA-N |
手性 SMILES |
C1C[C@@H](C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)N |
规范 SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


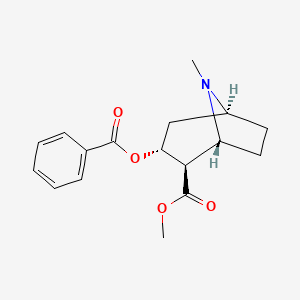
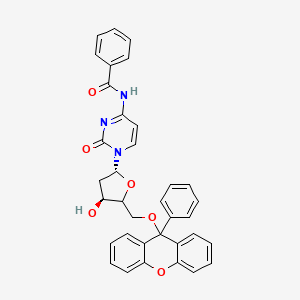
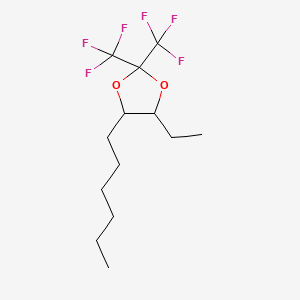
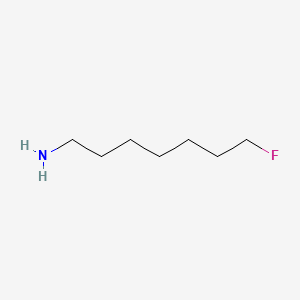
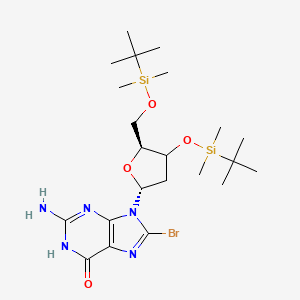
![(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride](/img/structure/B13417878.png)

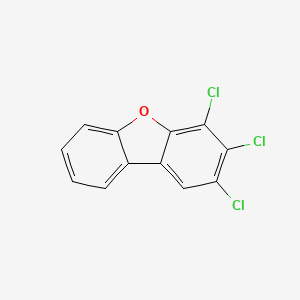

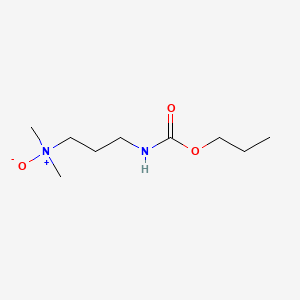
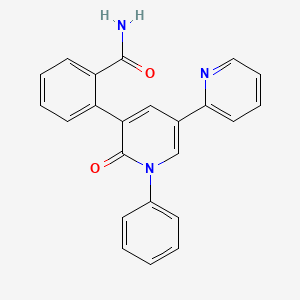
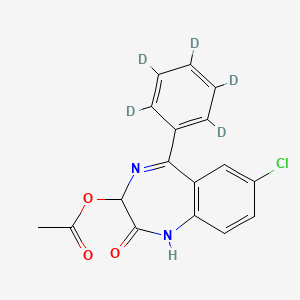
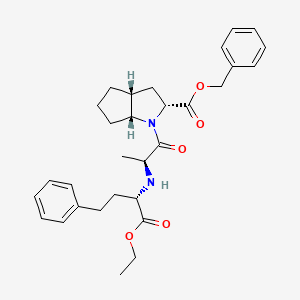
![(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)
